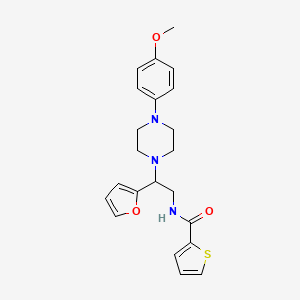

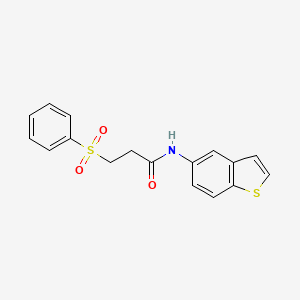

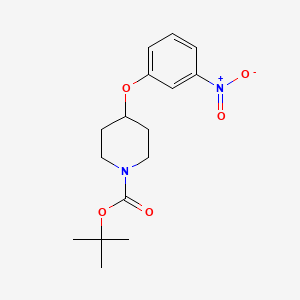

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone is a versatile chemical compound used in scientific research1. Its unique structure allows for diverse applications ranging from drug discovery to materials science1.

Synthesis Analysis

The synthesis of similar compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition2. However, the specific synthesis process for this compound is not readily available in the literature.

Molecular Structure Analysis

The molecular structure of this compound is not explicitly mentioned in the literature. However, it contains a 1,2,3-triazole ring, an azetidine ring, and a phenyl ring with a trifluoromethoxy group attached1.Chemical Reactions Analysis

The specific chemical reactions involving this compound are not readily available in the literature. However, compounds with similar structures, such as azirine-triazole hybrids, have been synthesized by reaction of 1- (3-aryl-2H-azirin-2-yl)-2- (triphenylphosphoranylidene)ethanones with tosyl and (E)-2-benzoylvinyl azides3.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the literature. However, similar compounds such as 1,2,3-triazoles are known to be stable against metabolic degradation, able to engage in hydrogen bonding, and actively involved in dipole-dipole and π-stacking interactions2.科学研究应用

Catalyst for Huisgen 1,3-Dipolar Cycloadditions

A study by Ozcubukcu et al. (2009) highlights the use of a tris(triazolyl)methanol-Cu(I) structure as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions. This complex demonstrates exceptional catalytic efficiency under both water and neat conditions, owing to low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups, marking its significance in the realm of cycloaddition reactions (Ozcubukcu et al., 2009).

Synthesis of Azetidinone Derivatives

Research by Corbett and Stoodley (1974) explores reactions leading to various azetidinone derivatives, contributing to the synthesis of complex molecules. This work lays foundational knowledge for synthetic routes involving (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone, demonstrating its versatility in organic synthesis (Corbett & Stoodley, 1974).

Derivatives Synthesis and DFT Studies

A study by Abosadiya et al. (2018) on the synthesis of new 1,2,4-triazole and triazolidin derivatives provides insight into the structural and chemical properties of related compounds. These findings are crucial for understanding the potential applications of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone in various fields, including drug design and material science (Abosadiya et al., 2018).

Liquid Crystal Properties

Zhao et al. (2013) have synthesized aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives, demonstrating their liquid crystal behaviors and potential applications in electronic displays and other devices requiring controlled optical properties (Zhao et al., 2013).

安全和危害

The safety and hazards associated with this compound are not explicitly mentioned in the literature. However, similar compounds have exhibited cytotoxic activities against certain cancer cell lines4.

未来方向

The future directions for this compound are not explicitly mentioned in the literature. However, given its unique structure and potential applications in drug discovery and materials science1, further research into its synthesis, properties, and potential applications could be beneficial.

Please note that this analysis is based on the limited information available in the literature and may not fully capture all aspects of this compound. Further research and experimentation would be needed for a more comprehensive understanding.

属性

IUPAC Name |

[3-(triazol-2-yl)azetidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N4O2/c14-13(15,16)22-11-3-1-9(2-4-11)12(21)19-7-10(8-19)20-17-5-6-18-20/h1-6,10H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSJIAATJHHQFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2710873.png)

![N-(cyanomethyl)-2-methyl-2-[4-(2-methylpropoxy)phenyl]propanamide](/img/structure/B2710875.png)

![ethyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2710881.png)

![N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2710883.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2710885.png)